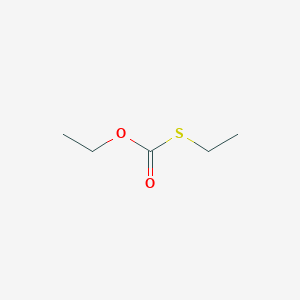
o,s-Diethyl thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,s-Diethyl thiocarbonate, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Chemistry
Polymerization Techniques:
The compound plays a significant role in radical polymerization processes, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The unique reactivity of thiocarbonyl groups allows for selective reactions that can be exploited to create novel polymer architectures.
Case Study:
A study highlighted the use of o,s-Diethyl thiocarbonate as a chain transfer agent in RAFT polymerization, leading to the development of well-defined block copolymers. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers synthesized without such agents .
Agricultural Applications
Fumigants and Soil Treatment:
Stabilized solid thiocarbonates, including this compound, have been investigated for their use as fumigants in agriculture. When applied to soil, they release carbon disulfide upon contact with water, which can help control soil-borne pathogens and pests.
| Application | Mechanism | Benefits |
|---|---|---|
| Soil Fumigation | Release of carbon disulfide | Effective against soil-borne pathogens |
| Crop Protection | Antimicrobial properties | Reduces crop loss due to diseases |
Research Findings:
Research indicates that stabilized formulations of this compound exhibit improved stability and efficacy as soil fumigants compared to traditional methods that require organic solvents .
Medicinal Chemistry
Antimicrobial Properties:
The compound has shown potential as an antimicrobial agent. Its ability to form stable complexes with transition metals enhances its bioactivity against various pathogens.
Case Study:
In a study exploring the antimicrobial efficacy of dithiocarbamate derivatives, it was found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Eigenschaften
CAS-Nummer |
3554-12-9 |
|---|---|
Molekularformel |
C5H10O2S |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
ethyl ethylsulfanylformate |
InChI |
InChI=1S/C5H10O2S/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
HXNHJWLEAMYJJI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)SCC |
Kanonische SMILES |
CCOC(=O)SCC |
Synonyme |
O,S-diethyl thiocarbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















